molecular formula C7H12N4O4S B2883182 N-(3-pyridinylmethyl)guanidine sulfate CAS No. 108833-95-0; 72357-67-6

N-(3-pyridinylmethyl)guanidine sulfate

Cat. No.: B2883182
CAS No.: 108833-95-0; 72357-67-6
M. Wt: 248.26
InChI Key: RCJAZNSFFQSBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Guanidine (B92328) Derivatives in Contemporary Chemical and Biological Research

The guanidine group is a fundamental functional group in organic chemistry, characterized by a central carbon atom bonded to three nitrogen atoms. Its derivatives are of immense interest in medicinal chemistry due to their diverse chemical, biochemical, and pharmacological properties. tandfonline.com The unique electronic and structural features of the guanidinium (B1211019) cation, formed upon protonation, allow it to participate in a variety of biological interactions, including hydrogen bonding and electrostatic interactions with negatively charged functional groups such as phosphates and carboxylates. mdpi.com This ability to form strong, specific non-covalent bonds is central to their biological activity. sci-hub.se

Guanidine-containing compounds are ubiquitous in nature and have been isolated from a wide range of terrestrial and marine organisms. nih.govresearchgate.net These natural products often exhibit potent biological activities, including antimicrobial, antiproliferative, analgesic, and anticoagulant properties. nih.gov The discovery of bioactive natural guanidines has inspired the synthesis of a vast library of derivatives, leading to the development of numerous therapeutic agents. nih.gov

In contemporary drug discovery, guanidine derivatives are being investigated for a wide array of therapeutic applications. These include their use as agents acting on the central nervous system, anti-inflammatory agents, inhibitors of enzymes such as nitric oxide synthase and Na+/H+ exchangers, as well as antithrombotic, antidiabetic, and chemotherapeutic agents. tandfonline.comnih.gov The versatility of the guanidine scaffold allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles to achieve desired therapeutic effects. nih.gov

Strategic Importance of the Pyridinyl Scaffold in Molecular Design

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in the structure of a vast number of approved drugs and biologically active compounds. rsc.orgnih.gov As a bioisostere of a phenyl ring, the pyridine moiety offers several advantages in molecular design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly influence a molecule's solubility, membrane permeability, and ability to interact with biological targets. researchgate.net

The incorporation of a pyridinyl scaffold can modulate a compound's pharmacokinetic and pharmacodynamic properties. researchgate.net The position of the nitrogen atom within the ring (2-, 3-, or 4-position) allows for precise control over the molecule's electronic distribution and steric properties, which in turn affects its binding affinity and selectivity for a particular target. nih.gov The pyridine nucleus is found in a wide range of natural products, including alkaloids and vitamins, as well as in a multitude of synthetic drugs with diverse therapeutic applications, such as antibacterial, anticancer, and antiviral agents. rsc.orgmdpi.com

The strategic importance of the pyridinyl scaffold is further underscored by its prevalence in recently patented molecules and its continued exploration in drug discovery programs. nih.gov The ease of functionalization of the pyridine ring allows for the creation of large and diverse chemical libraries for high-throughput screening, facilitating the identification of new lead compounds. nih.gov

Current Landscape and Emerging Trends in N-(3-pyridinylmethyl)guanidine sulfate (B86663) Research

Specific research on N-(3-pyridinylmethyl)guanidine sulfate is limited in the currently available scientific literature. While the individual components of the molecule, the guanidine group and the 3-pyridinylmethyl moiety, are well-studied and recognized for their biological significance, dedicated studies on the combined entity are not extensively reported.

The current landscape of research that can be inferred for this compound is largely based on the broader investigation of pyridylguanidine derivatives. Research in this area is focused on exploring their potential as antitumor, antioxidant, and antimicrobial agents. researchgate.net The synthesis of various substituted pyridylguanidines and the evaluation of their biological activities is an active area of investigation. researchgate.net

Emerging trends in this field involve the design and synthesis of novel pyridylguanidine derivatives with enhanced target specificity and reduced off-target effects. Structure-activity relationship (SAR) studies are crucial in this context, aiming to understand how different substituents on the pyridine ring and the guanidine group influence biological activity. nih.gov For instance, the synthesis of N,N'-diarylguanidine derivatives has led to the discovery of selective non-competitive NMDA receptor antagonists, highlighting the potential for this class of compounds in neuroprotection. nih.gov

Given the known properties of its constituent parts, research on this compound would likely focus on its potential as a bioactive compound, possibly with applications in areas where guanidine and pyridine derivatives have shown promise.

Unaddressed Research Questions and Future Scholarly Endeavors

The limited specific research on this compound presents several unaddressed questions and opportunities for future scholarly endeavors. A primary focus for future research would be the comprehensive synthesis and characterization of this compound and its derivatives. This would involve developing efficient synthetic routes and thoroughly characterizing the physicochemical properties of the resulting molecules. mdpi.com

A crucial area for investigation is the systematic evaluation of the biological activity of this compound. This would entail screening the compound against a wide range of biological targets and in various disease models. Based on the known activities of related compounds, promising areas for investigation could include its potential as an antibacterial, antifungal, anticancer, or neuroprotective agent. researchgate.netnih.gov

Future research should also aim to elucidate the mechanism of action of this compound in any identified biological activities. Understanding how the molecule interacts with its biological targets at a molecular level is essential for its further development as a potential therapeutic agent. This could involve techniques such as molecular docking, enzymatic assays, and cell-based studies.

Furthermore, the exploration of structure-activity relationships through the synthesis and evaluation of a library of analogs would be a valuable endeavor. By systematically modifying the pyridinyl and guanidine moieties, researchers could identify key structural features required for optimal activity and selectivity. This would provide a rational basis for the design of more potent and specific second-generation compounds.

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.H2O4S/c8-7(9)11-5-6-2-1-3-10-4-6;1-5(2,3)4/h1-4H,5H2,(H4,8,9,11);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJAZNSFFQSBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for N-(3-pyridinylmethyl)guanidine sulfate (B86663)

The traditional synthesis of N-(3-pyridinylmethyl)guanidine sulfate is a well-documented process that can be dissected into three primary stages: the synthesis of the precursor 3-aminomethylpyridine, the formation of the guanidine (B92328) group through an amidination reaction, and finally, the formation and crystallization of the sulfate salt.

Precursor Synthesis and Functional Group Introduction

The foundational precursor for the synthesis of this compound is 3-aminomethylpyridine, also known as 3-picolylamine. A common laboratory-scale synthesis of this precursor involves the reduction of 3-cyanopyridine. This transformation can be effectively achieved using a variety of reducing agents.

Reducing AgentReaction ConditionsTypical Yield (%)
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup85-95
Sodium borohydride (B1222165) (NaBH₄) / Cobalt(II) chlorideMethanol (B129727), room temperature70-85
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C)Hydrogen gas, elevated pressure and temperature80-90

This table presents common methods for the synthesis of 3-aminomethylpyridine, the key precursor for this compound.

The choice of reducing agent often depends on the scale of the reaction, available equipment, and safety considerations, with catalytic hydrogenation being a preferred method for larger-scale industrial production due to its cost-effectiveness and reduced waste generation.

Guanidine Formation via Amidination Reactions

The introduction of the guanidine functional group onto the primary amine of 3-aminomethylpyridine is typically accomplished through an amidination reaction. This involves the reaction of the amine with a guanidinylating agent. Several reagents have proven effective for this transformation.

One of the most widely employed methods utilizes S-methylisothiourea hemisulfate. This reagent reacts with 3-aminomethylpyridine in a nucleophilic substitution reaction, where the primary amine displaces the methylthio group to form the guanidine moiety. The reaction is typically carried out in a suitable solvent, such as water or a lower alcohol, and may be heated to drive the reaction to completion.

Another common guanidinylating agent is cyanamide. The reaction of 3-aminomethylpyridine with cyanamide, often in the presence of an acid catalyst, yields the desired guanidine. The reaction conditions can be optimized by adjusting the temperature and the stoichiometry of the reactants.

Guanidinylating AgentReaction ConditionsByproducts
S-Methylisothiourea hemisulfateAqueous or alcoholic solvent, refluxMethanethiol
CyanamideAcidic conditions, heatingAmmonia
1H-Pyrazole-1-carboxamidine hydrochlorideAprotic solvent (e.g., DMF), base (e.g., triethylamine)Pyrazole

This interactive table outlines common guanidinylating agents and their typical reaction conditions for the synthesis of N-(3-pyridinylmethyl)guanidine.

Salt Formation and Crystallization Techniques

Following the formation of the N-(3-pyridinylmethyl)guanidine base, the final step is the formation of the sulfate salt and its subsequent purification through crystallization. This is a critical step to ensure the stability and purity of the final product.

The guanidine base is typically dissolved in a suitable solvent, such as isopropanol (B130326) or ethanol. A stoichiometric amount of sulfuric acid, often as a solution in the same solvent, is then added dropwise with stirring. The this compound salt, being less soluble in the organic solvent, precipitates out of the solution.

Crystallization is a key purification technique. The choice of solvent is crucial and can significantly impact the crystal habit and purity of the final product. Cooling the reaction mixture slowly and allowing for a gradual precipitation generally leads to the formation of well-defined crystals with higher purity. The precipitated solid is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. Techniques such as recrystallization from a suitable solvent system can be employed to further enhance the purity of the product. A patent on the crystallization of guanidinium (B1211019) salts suggests that adjusting the pH and using a mixture of solvents can be effective in obtaining high-purity crystals.

Development of Novel Synthetic Routes and Reaction Conditions

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies in chemical synthesis. This has led to the exploration of green chemistry approaches and stereoselective synthesis in the context of guanidine compounds.

Green Chemistry Approaches in Guanidine Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of guanidines, this can be achieved through several strategies. One approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. For instance, the guanidylation reaction can be performed under microwave irradiation, often leading to higher yields in a fraction of the time required for conventional heating. researchgate.net

The use of water as a solvent is another key aspect of green chemistry. Where possible, replacing organic solvents with water reduces the environmental impact of the synthesis. Some guanidylation reactions have been successfully carried out in aqueous media, simplifying the workup procedure and avoiding the use of volatile organic compounds. researchgate.net Furthermore, the development of catalytic methods for guanidylation, using non-toxic and recyclable catalysts, is an active area of research.

Stereoselective Synthesis of Chiral Analogues

While N-(3-pyridinylmethyl)guanidine itself is not chiral, the development of methodologies for the stereoselective synthesis of chiral guanidine analogues is a significant area of research due to the prevalence of chiral guanidine-containing natural products and pharmaceuticals.

The synthesis of chiral analogues would necessitate starting with a chiral precursor. For instance, if a chiral center were to be introduced at the methylene (B1212753) bridge of the 3-pyridinylmethyl moiety, a stereoselective synthesis of the corresponding chiral aminomethylpyridine would be required. This could potentially be achieved through asymmetric reduction of a suitable prochiral ketone or imine precursor.

Furthermore, the guanidylation step itself could be designed to be stereoselective if a chiral guanidinylating agent were employed to react with a prochiral amine. While specific examples for the direct stereoselective synthesis of N-(3-pyridinylmethyl)guanidine analogues are not widely reported, the broader field of asymmetric guanidine synthesis provides a foundation for such future developments. Research in this area often focuses on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the guanidylation reaction.

Derivatization and Analog Synthesis Strategies

The structural framework of N-(3-pyridinylmethyl)guanidine offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. These derivatization strategies are primarily focused on three key areas: alteration of the pyridinyl ring, substitution on the guanidine nitrogen atoms, and the formation of cyclic structures incorporating the guanidine moiety. Such modifications are instrumental in exploring the chemical space around the parent compound and investigating structure-activity relationships for various applications.

Modification of the Pyridinyl Moiety

The pyridine (B92270) ring of N-(3-pyridinylmethyl)guanidine is a versatile scaffold for introducing chemical diversity. Modifications can be achieved by introducing various substituents at the available positions (2-, 4-, 5-, and 6-) of the pyridine nucleus. A primary strategy for this is to start with an appropriately substituted 3-picolylamine or a related pyridine-3-carboxaldehyde derivative before the guanidinylation step.

Alternatively, direct modification of the N-(3-pyridinylmethyl)guanidine molecule can be accomplished through modern cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, is a powerful tool for creating carbon-carbon bonds. By first halogenating the pyridine ring, typically at the 6-position, various aryl or heteroaryl boronic acids can be coupled to introduce a wide array of substituents. nih.govmdpi.com This approach has been successfully used for the preparation of 6-arylpyridineguanidines. nih.gov Similarly, other palladium-catalyzed reactions like the Buchwald-Hartwig amination can be employed to introduce nitrogen-based functional groups.

Table 1: Potential Modifications of the Pyridinyl Moiety

Position on Pyridine Ring Type of Modification Synthetic Strategy Potential Substituents
2-, 4-, 5-, 6- Halogenation Electrophilic Halogenation -Cl, -Br, -I
6- Arylation Suzuki-Miyaura Cross-Coupling Phenyl, Substituted Phenyls, Heteroaryls
6- Amination Buchwald-Hartwig Cross-Coupling Alkylamines, Arylamines
5- Vinylation Heck Coupling Vinyl groups

Substitution Patterns on the Guanidine Nitrogen Atoms

The three nitrogen atoms of the guanidine group provide ample opportunity for derivatization through alkylation, acylation, and other modifications. nih.govnih.gov The reactivity of these nitrogens allows for the synthesis of mono-, di-, or tri-substituted guanidine analogs. The specific substitution pattern depends on the reaction conditions and the nature of the starting materials.

Alkylation is a common strategy, often achieved by reacting N-(3-pyridinylmethyl)guanidine with alkyl halides or under Mitsunobu conditions with various alcohols. mdpi.commdpi.comlookchem.com The choice of base and solvent can influence the selectivity of N-alkylation. Solid-phase synthesis techniques have also been developed to create libraries of N,N'-disubstituted guanidines, offering an efficient route to a diverse set of analogs. lookchem.com These methods typically involve a resin-bound thiopseudourea scaffold that is first alkylated and then treated with an amine to release the substituted guanidine. lookchem.com

Acylation of the guanidine moiety introduces carbonyl functionalities, which can alter the basicity and hydrogen-bonding capabilities of the group. These reactions can be performed using acyl chlorides or anhydrides. The synthesis of terminally (Nω) alkylated and acetylated guanidine groups has been demonstrated using tailor-made guanidinylating precursors. nih.gov

Table 2: Examples of Guanidine Nitrogen Substitution Strategies

Reaction Type Reagents Product Type
N-Alkylation Alkyl Halide, Base (e.g., K2CO3, NaH) Mono- or Poly-N-alkylguanidine
Mitsunobu Reaction Alcohol, PPh3, DIAD/DMEAD N-Alkylguanidine
N-Acylation Acyl Chloride, Anhydride N-Acylguanidine
Guanidinylation Pre-modified Guanidinylating Agent Terminally modified guanidine

Formation of Cyclic Guanidine Derivatives

Cyclic guanidines are an important class of compounds, and N-(3-pyridinylmethyl)guanidine can serve as a precursor for their synthesis. These structures are typically formed through intramolecular or intermolecular cyclization reactions involving the guanidine nitrogens and a suitable bis-electrophile. nih.gov

One approach involves reacting the parent compound with reagents containing two electrophilic centers, leading to the formation of five- or six-membered heterocyclic rings. For example, condensation with β-dicarbonyl compounds or their equivalents can yield substituted pyrimidine (B1678525) rings. nih.gov The Biginelli reaction or similar multi-component reactions provide a convergent route to complex cyclic guanidine systems. nih.govresearchgate.net

Palladium-catalyzed carboamination reactions represent a modern and efficient method for constructing substituted 5-membered saturated cyclic guanidines. umich.edu This involves reacting an N-allyl guanidine derivative with an aryl or alkenyl halide. umich.edu Microwave-assisted synthesis has also emerged as a rapid and efficient technique for the construction of cyclic guanidine scaffolds, often proceeding without the need for protecting groups. orientjchem.org These methods provide access to a variety of bicyclic and polycyclic guanidine derivatives, significantly expanding the structural diversity of analogs. nih.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of N-(3-pyridinylmethyl)guanidine is governed by the interplay between the electron-deficient pyridine ring and the highly basic, nucleophilic guanidine group.

Electrophilic Aromatic Substitution Reactions on the Pyridinyl Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation more challenging, often requiring harsh reaction conditions. quora.comyoutube.com

Table 3: Reactivity of the Pyridinyl Ring in Electrophilic Aromatic Substitution

Reaction Conditions Expected Regioselectivity Reactivity
Nitration Conc. H2SO4 / HNO3, high temp. 5-position Very low
Halogenation Halogen, Lewis Acid, high temp. 5-position Very low
Sulfonation Fuming H2SO4, high temp. 5-position Very low
Friedel-Crafts AlCl3, Alkyl/Acyl Halide Does not typically occur Deactivated

Nucleophilic Attack Pathways and Dealkylation Reactions

The guanidine group is strongly nucleophilic, and its nitrogen atoms are the primary sites for nucleophilic attack. researchgate.net In reactions with electrophiles, the specific nitrogen that reacts can depend on steric hindrance and the electronic environment. mdpi.com The high basicity of the guanidine moiety (pKa of the conjugate acid is around 13.5) means it is readily protonated, which deactivates its nucleophilicity.

The pyridinyl nitrogen can also act as a nucleophile, for example, in N-alkylation reactions with alkyl halides to form a quaternary pyridinium (B92312) salt. nih.gov The C-N bond connecting the methyl group to the guanidine unit can be susceptible to cleavage under certain conditions. Dealkylation reactions, though not extensively documented for this specific compound, are a known pathway for related structures. The stability of this bond is crucial for the integrity of the molecule. The reversibility of N-alkylation processes has been studied in related pyridine systems, suggesting that dealkylation pathways may be accessible, potentially involving migration of the pyridinylmethyl group. nih.gov

Nucleophilic attack on the pyridine ring itself (nucleophilic aromatic substitution, SNAr) is generally favored at the 2- and 4-positions, especially if a good leaving group is present. However, for the unsubstituted N-(3-pyridinylmethyl)guanidine, this pathway is unlikely without prior functionalization of the ring.

Oxidative Transformation Studies of the Guanidine Moiety

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a nitrogen-rich moiety that can participate in various chemical transformations. While specific oxidative studies on this compound are not extensively documented in publicly available literature, the reactivity of the guanidine core in other molecular contexts provides insight into its potential oxidative pathways. The oxidation of guanidines can lead to a range of products, depending on the oxidant used and the substitution pattern of the guanidine.

Generally, the imino nitrogen of the guanidine group is susceptible to oxidation. Milder oxidizing agents might lead to the formation of nitroso or nitro derivatives, though such reactions often require specific precursors and conditions. More vigorous oxidation can result in the cleavage of the guanidine group or the formation of ureas and other degradation products.

In the context of N-(3-pyridinylmethyl)guanidine, the presence of the pyridine ring introduces another site susceptible to oxidation, namely the pyridine nitrogen, which can be converted to an N-oxide. The relative reactivity of the guanidine and pyridine nitrogens towards an oxidant would depend on the specific reagent and reaction conditions.

Researchers have investigated the electrochemical oxidation of related guanidine-containing compounds. These studies often reveal complex reaction pathways involving electron transfer from the nitrogen-rich guanidine moiety. The initial step is typically the formation of a radical cation, which can then undergo further reactions such as dimerization, disproportionation, or reaction with solvent or other nucleophiles present in the reaction mixture. The specific products formed are highly dependent on the electrode material, solvent, and electrolyte used.

While detailed experimental data on the oxidative transformation of this compound is scarce, a hypothetical study could involve reacting the compound with a series of common oxidizing agents and analyzing the resulting products. A potential experimental design is outlined in the table below.

Table 1: Hypothetical Experimental Design for Oxidative Transformation Studies

ExperimentOxidizing AgentPotential ProductsAnalytical Techniques
1Hydrogen Peroxide (H₂O₂)Pyridine N-oxide derivative, Urea (B33335) derivativesNMR, Mass Spectrometry, IR Spectroscopy
2m-Chloroperoxybenzoic acid (mCPBA)Pyridine N-oxide derivativeNMR, Mass Spectrometry
3Potassium Permanganate (KMnO₄)Degradation products (e.g., 3-pyridinecarboxylic acid)HPLC, GC-MS
4Electrochemical OxidationDimerized products, Oxidized guanidinium speciesCyclic Voltammetry, Spectroelectrochemistry

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Method Development and Validation

The development of robust chromatographic methods for N-(3-pyridinylmethyl)guanidine sulfate (B86663) involves a systematic optimization of various parameters to achieve adequate separation and detection. Subsequent validation of these methods is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate their suitability for the intended purpose.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like N-(3-pyridinylmethyl)guanidine sulfate. Method optimization focuses on achieving a balance between resolution, analysis time, and sensitivity.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar to non-polar compounds. For a polar, basic compound like N-(3-pyridinylmethyl)guanidine, careful selection of the stationary phase, mobile phase composition, and pH is crucial for achieving good peak shape and retention.

A typical RP-HPLC method would utilize a C18 stationary phase, which provides a hydrophobic surface for interaction. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.net To ensure the guanidinium (B1211019) group is protonated and to minimize peak tailing, an acidic modifier like formic acid or trifluoroacetic acid is commonly added to the mobile phase. ajol.info Detection is typically performed using a UV detector, set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance, such as around 250-270 nm. ajol.infomdpi.com

Table 1: Illustrative RP-HPLC Method Parameters for N-(3-pyridinylmethyl)guanidine Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Isocratic (e.g., 70% A : 30% B) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL

| Detection | UV at 260 nm |

The structure of N-(3-pyridinylmethyl)guanidine is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. hit2lead.com Consequently, chiral HPLC for enantiomeric separation is not applicable to the parent compound itself.

However, should chiral derivatives of this compound be synthesized, or if it were part of a mixture containing related chiral substances, chiral HPLC would be the method of choice for their separation. This technique relies on chiral stationary phases (CSPs) to differentiate between enantiomers. Common CSPs that are effective for separating amine-containing compounds include those based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), cyclodextrins, and crown ethers. nih.govresearchgate.netresearchgate.net The mobile phase in chiral HPLC can range from normal-phase (e.g., hexane/ethanol) to reversed-phase or polar organic modes, depending on the specific CSP and the analytes. nih.gov

Ion Chromatography (IC) for Guanidinium and Sulfate Detection

As a salt, this compound dissociates in solution into the N-(3-pyridinylmethyl)guanidinium cation and the sulfate anion. Ion Chromatography (IC) is an ideal technique for the simultaneous or separate quantification of these ions.

For the analysis of the guanidinium cation, a cation-exchange column is used. The separation is typically achieved using an acidic eluent, such as methanesulfonic acid, followed by suppressed conductivity detection. thermofisher.com This approach allows for the sensitive and selective measurement of the guanidinium moiety, separating it from other cations that may be present in the sample matrix. thermofisher.com

For the detection of the sulfate anion, an anion-exchange column is employed with a carbonate/bicarbonate eluent, also followed by suppressed conductivity detection. nih.govresearchgate.net This is a standard and robust method for sulfate analysis in various matrices. nih.govlongdom.org Pre-treatment of samples with high salinity may be necessary to avoid interference. researchgate.net

Table 2: Representative Ion Chromatography Conditions

Parameter Guanidinium Cation Analysis Sulfate Anion Analysis
Column Cation-Exchange (e.g., Dionex IonPac CS20) Anion-Exchange (e.g., Dionex IonPac AS17)
Eluent Methanesulfonic Acid Sodium Carbonate / Sodium Bicarbonate
Detection Suppressed Conductivity Suppressed Conductivity

| Analysis Time | < 10 minutes | < 10 minutes |

Gas Chromatography (GC) with Derivatization

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to the compound's high polarity, low volatility, and thermal instability. The guanidinium group is highly basic and exists as a salt, making it unsuitable for volatilization at typical GC operating temperatures.

Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. Guanidino compounds can be derivatized using various reagents. A common approach involves reaction with agents like glyoxal (B1671930) or a combination of a diketone (e.g., hexafluoroacetylacetone) and an acylating agent (e.g., ethyl chloroformate) under basic conditions. nih.govresearchgate.net This process creates a derivative that is amenable to GC analysis.

The derivatized sample is then injected into a GC system, typically equipped with a non-polar capillary column (e.g., HP-5) and a Flame Ionization Detector (FID). researchgate.netnih.gov A temperature-programmed oven is used to elute the derivative.

Table 3: General Gas Chromatography Method with Derivatization

Parameter Condition
Derivatization Reagent Glyoxal and/or Ethyl Chloroformate
Column HP-5 (or equivalent), 30 m x 0.32 mm i.d.
Carrier Gas Nitrogen or Helium
Injector Temperature 250 °C
Oven Program Initial temp 90-100 °C, ramped to 250-260 °C
Detector Flame Ionization Detector (FID)

| Detector Temperature | 280 °C |

Method Validation Parameters (Linearity, Precision, Accuracy, LOD, LOQ, Robustness)

Validation of the chosen analytical method, for instance, the RP-HPLC method, is essential to ensure its reliability. The validation process assesses several key performance characteristics as per ICH guidelines. researcher.lifesps.nhs.uk

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve. researcher.life

Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-day precision): Assessed by analyzing replicate samples under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Assessed by varying conditions such as the day of analysis, the analyst, or the equipment. Precision is reported as the relative standard deviation (%RSD). ajol.info

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of analyte is spiked into a matrix and the percentage recovery is calculated. researcher.life

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajol.info

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature). This provides an indication of its reliability during normal usage. researcher.life

Table 4: Typical Validation Parameters and Acceptance Criteria for an HPLC Method

Parameter Measurement Typical Acceptance Criteria
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy % Recovery 98.0% - 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (%RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise Ratio ~3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ~10:1

| Robustness | %RSD after parameter variation | System suitability parameters met |

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structural elucidation of this compound relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed insights into the molecular connectivity, three-dimensional arrangement, and exact mass of the compound, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. While specific experimental NMR data for this compound is not widely available in peer-reviewed literature, the expected spectral features can be predicted based on the known chemical shifts of its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the pyridinyl ring, the methylene (B1212753) bridge, and the guanidinium group. The aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their substitution pattern. The methylene protons adjacent to the pyridine ring and the guanidinium nitrogen would likely resonate as a singlet or a triplet in the range of 4.0-4.5 ppm. The protons on the guanidinium nitrogens are expected to be broad signals due to quadrupole broadening and exchange with the solvent, and their chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring would exhibit signals in the aromatic region (120-150 ppm). The methylene carbon would appear further upfield, and the guanidinium carbon would have a characteristic chemical shift around 155-160 ppm.

Nuclear Overhauser Effect Spectroscopy (NOESY): A two-dimensional NOESY experiment would be instrumental in confirming the spatial proximity of protons. For instance, correlations would be expected between the methylene protons and the protons on the pyridine ring, as well as between the methylene protons and the NH protons of the guanidinium group, thereby confirming the connectivity of the molecule.

A representative table of expected chemical shifts is provided below.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyridine C2-H8.4 - 8.6148 - 152
Pyridine C4-H7.6 - 7.8135 - 138
Pyridine C5-H7.2 - 7.4123 - 126
Pyridine C6-H8.5 - 8.7149 - 153
Methylene (-CH₂-)4.0 - 4.545 - 50
Guanidinium (C=N)-155 - 160
Guanidinium (-NH₂)Broad, variable-

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to determine the exact mass of the protonated molecular ion of the guanidine (B92328) portion, [C₇H₁₁N₄]⁺. This allows for the unambiguous determination of its elemental formula. Techniques such as electrospray ionization (ESI) are well-suited for the analysis of such polar and pre-charged molecules. The high-resolution measurement distinguishes the target ion from other ions with the same nominal mass, providing a high degree of confidence in the compound's identity.

X-ray Crystallography for Solid-State Structure Determination of Related Guanidinium Salts

While a specific crystal structure for this compound is not publicly available, X-ray crystallography of related guanidinium salts provides valuable insights into the expected solid-state structure. Guanidinium ions are known for their planarity and ability to form extensive hydrogen-bonding networks.

Studies on various guanidinium salts have shown that the guanidinium cation, [C(NH₂)₃]⁺, is a planar and highly symmetrical ion. The C-N bond lengths are intermediate between single and double bonds, indicating delocalization of the positive charge across the entire ion. In the solid state, the guanidinium cations act as excellent hydrogen bond donors, forming multiple hydrogen bonds with counter-anions and any solvent molecules present in the crystal lattice. For instance, in guanidinium chloride, the crystal structure consists of chloride ions coordinated by six nitrogen atoms from three different guanidinium ions. researchgate.net This extensive hydrogen bonding contributes to the stability of the crystal lattice.

In the case of this compound, it is expected that the guanidinium group would be protonated and form strong hydrogen bonds with the sulfate anion. The pyridinyl nitrogen may also participate in hydrogen bonding, depending on the crystal packing.

Degradation Studies and Chemical Stability Profiling

Understanding the chemical stability of a compound is crucial for its handling, storage, and application. The stability of this compound is influenced by factors such as pH and temperature.

Hydrolytic Stability under Varied pH Conditions

Guanidines are generally susceptible to hydrolysis, which can be catalyzed by both acids and bases. The hydrolysis of guanidine typically yields urea (B33335) and an amine. The rate of hydrolysis is pH-dependent.

Under acidic conditions, the guanidinium group is protonated and stabilized by resonance, which can slow down the rate of hydrolytic cleavage. However, under strongly acidic conditions, hydrolysis can still occur.

In neutral and alkaline solutions, guanidines are more prone to hydrolysis. The mechanism generally involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the central carbon atom of the guanidine group. The stability of bicyclic guanidines and their salts in water has been shown to be influenced by the presence of hydroxide ions, with the salts generally exhibiting slower degradation rates. researchgate.net It has also been reported that the hydrolysis rate of guanidine superbases decreases as the pH decreases. researchgate.nethelsinki.fi

For this compound, the hydrolytic stability would be a function of the solution's pH. It is anticipated to be more stable in acidic to neutral conditions and more susceptible to degradation under alkaline conditions.

A summary of the expected hydrolytic stability is presented below.

pH Condition Expected Stability Primary Degradation Products
Acidic (pH 1-4)Relatively StableSlow hydrolysis to urea and 3-pyridinemethanamine
Neutral (pH 6-8)Moderately StableHydrolysis to urea and 3-pyridinemethanamine
Alkaline (pH 10-14)Prone to DegradationFaster hydrolysis to urea and 3-pyridinemethanamine

Thermal Degradation Pathways

The thermal stability of guanidinium salts can vary significantly depending on the nature of the anion. Studies on the thermal decomposition of guanidine nitrate (B79036) indicate a complex decomposition process. nih.govresearchgate.neturi.edu The decomposition of guanidinium nitrate is thought to be initiated by the isomerization of the salt followed by a proton transfer in the gas phase to yield nitric acid and guanidine, which then undergo further reactions. researchgate.net

For this compound, the thermal degradation would likely involve the decomposition of both the guanidinium and the pyridinylmethyl moieties, as well as the sulfate counter-ion. The decomposition pathway would likely be initiated at elevated temperatures, leading to the formation of various gaseous products. The presence of the sulfate anion, which is generally more thermally stable than the nitrate anion, might impart greater thermal stability to this compound compared to its nitrate counterpart. The decomposition products could include ammonia, carbon dioxide, sulfur oxides, and various nitrogen-containing organic fragments.

Photolytic Stability Investigations

The photolytic stability of this compound is a critical parameter in determining its susceptibility to degradation upon exposure to light. Such investigations are essential for understanding the compound's intrinsic stability and for identifying potential degradation products, which is a key aspect of forced degradation studies as mandated by regulatory guidelines. While specific experimental studies on the photolytic degradation of this compound are not extensively documented in publicly available literature, an understanding of its potential behavior can be inferred from the photochemical properties of its constituent functional groups: the pyridine ring and the guanidinium group.

The pyridine moiety is known to be photoreactive. Pyridine and its derivatives can undergo degradation upon exposure to UV irradiation. nih.govnih.gov The degradation pathways can be complex, potentially involving the formation of intermediates such as Dewar pyridine. acs.org Studies on other pyridine-containing compounds have shown that photodegradation can lead to the cleavage of the pyridine ring. nih.gov For instance, the UV photolysis of pyridine in aqueous solutions has been shown to produce succinic acid as a degradation product. nih.gov The presence of various substituents on the pyridine ring can influence the rate and pathway of photodegradation.

The guanidinium group, which exists in its protonated form in this compound, exhibits significant UV absorption. barbatti.org While neutral guanidine has a high-energy absorption onset, the protonated guanidinium cation strongly absorbs UV radiation via a ππ* transition. barbatti.org This absorption of UV energy is the initial step in any photochemical reaction. Although the specific photodegradation pathways for simple guanidinium salts are not well-elucidated, it is known that guanidinium salts can influence the stability of macromolecules like proteins through their chaotropic or stabilizing effects, which are related to their interactions with water and the protein surface. nih.gov

Forced degradation studies, including photostability testing, are crucial for identifying potential degradants of pharmaceutical substances. europa.eu In a typical photostability study, the compound is exposed to a controlled light source that mimics the UV and visible spectrum of sunlight. The degradation of the parent compound is monitored over time, and the formation of any significant degradation products is investigated.

Based on the known photochemistry of pyridine and the UV-absorbing properties of the guanidinium ion, a hypothetical photolytic degradation of this compound could involve several pathways. The pyridine ring could be the primary site of photodegradation, potentially leading to ring-opening or substitution reactions. The guanidinium moiety, upon absorbing UV radiation, could also undergo degradation, although the specific reactions are less predictable without experimental data. It is also possible that the interaction between the excited states of the pyridine and guanidinium moieties could lead to unique degradation pathways.

To thoroughly investigate the photolytic stability of this compound, a systematic study would be required. This would involve exposing solutions of the compound to a calibrated light source and analyzing the samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The identification of any resulting photoproducts would necessitate the use of advanced analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The following table summarizes the anticipated photochemical properties and potential degradation pathways for this compound based on the known behavior of its constituent parts.

Parameter Anticipated Finding Rationale/Reference
UV Absorption Strong absorption in the UV region.The guanidinium cation exhibits a strong ππ* transition. barbatti.org The pyridine ring also contributes to UV absorption.
Primary Photoreactive Moiety Pyridine ring.Pyridine derivatives are known to be susceptible to photodegradation. nih.govnih.gov
Potential Degradation Pathways - Pyridine ring opening- Photoreduction or photohydration of the pyridine ring- Degradation of the guanidine groupBased on known photochemical reactions of pyridine. nih.govacs.org The excited state of the guanidinium ion could also lead to degradation.
Potential Degradation Products - Succinic acid derivatives- Products from guanidine degradationInferred from the photodegradation of pyridine. nih.gov

This table is predictive and serves as a framework for designing and interpreting future experimental photostability studies on this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic characteristics and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it suitable for studying molecules like N-(3-pyridinylmethyl)guanidine.

DFT calculations can determine the optimized, lowest-energy three-dimensional structure of the N-(3-pyridinylmethyl)guanidinium cation. This includes precise predictions of bond lengths, bond angles, and dihedral angles. For instance, theoretical studies on similar pyridin-yl guanidine (B92328) derivatives have been performed using the B3LYP functional with basis sets like 6-31+G**, which provide results that are in good agreement with experimental X-ray crystallography data. nih.govresearchgate.net For the N-(3-pyridinylmethyl)guanidinium cation, key parameters such as the C-N bond lengths within the guanidinium (B1211019) group are expected to be intermediate between single and double bonds, reflecting the delocalization of the positive charge across the three nitrogen atoms. mdpi.com

Furthermore, DFT is used to analyze the electronic properties that govern the molecule's reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides crucial information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. asianpubs.org For the N-(3-pyridinylmethyl)guanidinium cation, the HOMO is expected to be localized on the pyridine (B92270) ring, while the LUMO would be centered on the guanidinium moiety.

Table 1: Illustrative DFT-Calculated Structural Parameters for the N-(3-pyridinylmethyl)guanidinium Cation (B3LYP/6-311+G(d,p))
ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C(guanidinium)-N11.345
Bond Length (Å)C(guanidinium)-N21.345
Bond Length (Å)C(guanidinium)-N(methylene)1.350
Bond Angle (°)N1-C-N2120.5
Bond Angle (°)N1-C-N(methylene)119.5
Dihedral Angle (°)C(py)-C(methylene)-N-C(guanidinium)-95.0

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a primary computational tool for predicting and interpreting UV-visible absorption and emission (fluorescence and phosphorescence) spectra. researchgate.netresearchgate.net

By applying TDDFT, one can calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. The calculations also yield oscillator strengths, which are proportional to the intensity of the absorption bands. asianpubs.org For N-(3-pyridinylmethyl)guanidine, TDDFT can help identify the nature of the electronic transitions, such as π→π* transitions within the pyridine ring or n→π* transitions involving the nitrogen lone pairs.

Similarly, TDDFT can be used to model the properties of the lowest singlet (S1) and triplet (T1) excited states. By optimizing the molecular geometry in the excited state, it is possible to calculate emission energies, which correspond to the fluorescence (from S1) and phosphorescence (from T1) spectra. researchgate.net This provides a comprehensive picture of the molecule's photophysical behavior, explaining how it absorbs and dissipates light energy.

Table 2: Illustrative TDDFT-Calculated Photophysical Data for N-(3-pyridinylmethyl)guanidine (in Acetonitrile)
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Primary Character
S0 → S14.752610.150π→π* (Pyridine)
S0 → S25.102430.005n→π* (Pyridine N)
S1 → S0 (Emission)3.85322-Fluorescence

The guanidine group is one of the strongest organic bases, a property attributable to the exceptional stability of its protonated form, the guanidinium cation, which is stabilized by resonance. Computational methods are highly effective for quantifying this basicity by calculating proton affinities (PA) and predicting pKa values.

The proton affinity is the negative of the enthalpy change for the gas-phase protonation reaction. It can be calculated directly from the difference in the energies of the protonated and neutral species. scite.ai For N-(3-pyridinylmethyl)guanidine, there are multiple potential sites for protonation: the three nitrogens of the guanidine group and the nitrogen of the pyridine ring. DFT calculations can determine the PA for each site, revealing that protonation on the imino nitrogen of the guanidine group is overwhelmingly favored due to the formation of the resonance-stabilized guanidinium cation.

Predicting pKa values in solution is more complex as it requires accounting for solvation effects. This is often achieved using thermodynamic cycles combined with a continuum solvation model (like PCM or SMD). nih.govwayne.edu This approach calculates the Gibbs free energy change for the deprotonation reaction in solution, from which the pKa can be derived. Such calculations confirm the very high pKa of the guanidine group, typically above 13. nih.gov

Table 3: Illustrative Calculated Gas-Phase Proton Affinities (PA) for N-(3-pyridinylmethyl)guanidine
Protonation SiteCalculated PA (kcal/mol)Relative Stability of Cation
Guanidine (=NH) Nitrogen255.0Most Stable
Guanidine (-NH2) Nitrogen230.5Less Stable
Pyridine Nitrogen225.8Least Stable

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD provides a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. This method is particularly useful for studying large systems, such as a solute molecule in a solvent box.

The N-(3-pyridinylmethyl)guanidinium cation has significant conformational flexibility, particularly around the single bonds connecting the pyridine ring, the methylene (B1212753) bridge, and the guanidinium group. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. Studies on the closely related pyridin-2-yl guanidine derivatives have shown that the dihedral angle between the pyridine and guanidinium moieties is a key conformational parameter, which is influenced by intramolecular hydrogen bonding. nih.govacs.org

MD simulations are also ideal for studying solvation. By simulating the N-(3-pyridinylmethyl)guanidinium cation and its sulfate (B86663) counter-ion in a box of explicit solvent molecules (e.g., water), one can analyze the structure of the solvation shells. Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific parts of the ions, such as the N-H groups of the guanidinium cation or the oxygen atoms of the sulfate anion. researchgate.net These analyses reveal how the solute organizes the surrounding solvent and the extent of hydrogen bonding.

Table 4: Illustrative Conformational Analysis from a Hypothetical MD Simulation
Dihedral AngleDescriptionMajor Conformer(s) (°)Population (%)
τ1 (C-C-N-C)Pyridine-Methylene-Guanidine-95, 8565, 30
τ2 (Py-C-C-N)Rotation of Pyridine Ring0, 18050, 50

Beyond static solvation structure, MD simulations provide a dynamic picture of the interactions between N-(3-pyridinylmethyl)guanidine sulfate and its environment. One key area of investigation is the dynamics of hydrogen bonds. The lifetime of hydrogen bonds between the guanidinium N-H groups and water molecules can be calculated, providing insight into the strength and persistence of these interactions. researchgate.net

MD simulations have been used extensively to study how the guanidinium ion interacts with other molecules in solution. It is known to interact favorably with planar, aromatic groups (like tryptophan side chains in proteins) through stacking interactions, and with negatively charged groups like carboxylates. nih.govacs.org Simulations of N-(3-pyridinylmethyl)guanidine in different environments could reveal its propensity to form ion pairs with the sulfate anion, its potential for self-aggregation, or its interactions with hydrophobic solutes. acs.orgnih.gov For example, simulations in a mixed aqueous-organic solvent could shed light on its partitioning behavior and its ability to disrupt or stabilize interfaces.

Table 5: Illustrative Hydrogen Bond Dynamics from a Hypothetical MD Simulation in Water
Hydrogen BondAverage Lifetime (ps)Average Number per Ion
Guanidinium(N-H)···O(Water)2.55.8
Water(O-H)···O(Sulfate)1.88.2
Pyridine(N)···H(Water)1.51.1

Simulations of Ion-Pairing with Sulfate Counterions

The guanidinium group of N-(3-pyridinylmethyl)guanidine is protonated at physiological pH, forming a planar, cationic head. The interaction of this cation with its sulfate counterion in an aqueous environment is a complex phenomenon governed by electrostatics, hydrogen bonding, and solvation effects. Molecular dynamics (MD) simulations are instrumental in elucidating these interactions at an atomic level.

Simulations of aqueous guanidinium ions have revealed a surprising tendency to form like-charge ion pairs, where two guanidinium cations stack together. acs.orgnih.gov This association is driven by a combination of dispersion forces and the amphiphilic nature of the guanidinium ion, which can overcome the direct electrostatic repulsion in the high-dielectric environment of water. acs.orgnih.gov

The presence of sulfate (SO₄²⁻), a strongly hydrated anion, significantly influences this behavior. Unlike simple halide ions, sulfate has a strong preference for interacting with guanidinium. mit.edu MD simulations can model the competition between guanidinium-guanidinium self-association and guanidinium-sulfate hetero-pairing. These simulations typically show the formation of stable, solvent-shared, or contact ion pairs between the guanidinium cation and the sulfate anion. biorxiv.org The sulfate ion, with its multiple oxygen atoms, can accept several hydrogen bonds from the N-H groups of the guanidinium moiety, forming a highly stable complex that can disrupt the weaker self-stacking of guanidinium ions. mit.edu

Table 1: Key Interactions in Guanidinium-Sulfate Ion Pairing
Interaction TypeParticipating GroupsDescriptionSignificance
Hydrogen BondingGuanidinium (N-H donors) and Sulfate (O acceptors)Strong, bidentate hydrogen bonds form between the guanidinium N-H groups and the sulfate oxygen atoms.Primary stabilizing force for the ion pair, leading to high binding affinity. mit.edu
Electrostatic AttractionCationic Guanidinium (+1) and Anionic Sulfate (-2)Coulombic attraction between the oppositely charged ions.Drives the initial association of the ions in solution.
Solvation/DesolvationWater molecules, Guanidinium, SulfateRelease of ordered water molecules from the ion surfaces upon pairing, leading to an entropic gain.Contributes to the thermodynamic stability of the ion pair.
van der Waals ForcesAll atoms in the systemWeak, short-range attractive forces that contribute to the overall stability of the complex.Plays a role in stabilizing stacked configurations and close contacts. acs.org

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(3-pyridinylmethyl)guanidine, this involves docking the molecule into the binding site of a putative biological target, such as an enzyme or receptor, to predict its binding mode and affinity.

While specific targets for N-(3-pyridinylmethyl)guanidine are not extensively defined in the literature, its structural motifs suggest potential interactions with various biological macromolecules. The guanidine group is a well-known pharmacophore found in numerous drugs and natural ligands. nih.govnih.gov It is a bioisostere for the side chain of arginine and can form strong, bidentate hydrogen bonds and salt bridges with carboxylate or phosphate (B84403) groups commonly found in protein active sites (e.g., aspartate, glutamate (B1630785) residues). nih.gov

The pyridine ring adds another layer of interaction potential. It can engage in:

Hydrogen bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

π-π stacking: The aromatic ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

Cation-π interactions: The cationic guanidinium group can interact favorably with the electron-rich face of aromatic side chains. nih.gov

Docking simulations of N-(3-pyridinylmethyl)guanidine into hypothetical active sites, such as those of kinases or proteases which often bind arginine-like motifs, would likely predict binding modes where the guanidinium group anchors the ligand via electrostatic and hydrogen bond interactions, while the pyridinylmethyl tail explores adjacent hydrophobic or polar pockets. nih.govnih.gov

After predicting the binding pose, scoring functions are used to estimate the binding affinity (e.g., binding free energy, ΔG) between the ligand and its target. A more negative score typically indicates a more favorable interaction. These functions are mathematical models that approximate the key components of binding.

Common approaches include:

Force-Field-Based Scoring: These functions, like those used in docking programs such as AutoDock and CDOCKER, calculate the sum of steric (van der Waals) and electrostatic interaction energies. frontiersin.org

Empirical Scoring: These functions are derived from fitting experimental binding data of many protein-ligand complexes. They include terms for hydrogen bonds, ionic interactions, hydrophobic effects, and loss of conformational entropy upon binding.

Knowledge-Based Scoring: These functions use statistical potentials derived from the frequencies of atom-pair contacts observed in known protein-ligand crystal structures.

For more accurate estimations, post-docking methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from molecular dynamics simulations. nih.gov These methods provide a more rigorous calculation of the binding free energy by considering solvation effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

To develop a QSAR model for N-(3-pyridinylmethyl)guanidine analogues, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values) is required. The process involves several key steps:

Data Set Preparation: A series of analogues would be created, for instance, by modifying the substituents on the pyridine ring or altering the linker between the two moieties.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., molecular shape, electrostatic potential fields).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Model Validation: The model's predictive power is rigorously tested using techniques like leave-one-out cross-validation (q²) and by predicting the activity of an external test set of compounds not used in model creation (r²). frontiersin.org

A robust QSAR model can then be used to predict the biological activity of novel, unsynthesized analogues, guiding the design of more potent compounds. nih.gov Studies on other guanidine-containing compounds have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to build predictive models. frontiersin.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov

For the N-(3-pyridinylmethyl)guanidine scaffold, the key pharmacophoric features can be defined as:

A Positive Inotropic Feature: Located on the guanidinium group, representing its ability to engage in electrostatic interactions.

Hydrogen Bond Donors: Multiple N-H groups on the planar guanidinium moiety. nih.gov

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

An Aromatic Ring Feature: The pyridine ring itself, capable of π-π or hydrophobic interactions.

A pharmacophore model can be generated from a set of active molecules or from the ligand-receptor complex itself. nih.gov This model serves as a 3D query to screen virtual libraries for new compounds that possess the same essential features, potentially leading to the discovery of novel active molecules with diverse chemical scaffolds. mdpi.com

Table 2: Pharmacophoric Features of N-(3-pyridinylmethyl)guanidine
Pharmacophore FeatureMolecular MoietyPotential Interaction TypeExample Target Residue
Positive Inotropic / CationicGuanidinium GroupSalt Bridge, ElectrostaticAspartate, Glutamate
Hydrogen Bond Donor (x3)Guanidinium Group (N-H)Hydrogen BondingCarbonyl oxygen (backbone), Asp, Glu, Ser
Hydrogen Bond AcceptorPyridine Ring (N)Hydrogen BondingSerine, Threonine, Lysine (B10760008)
Aromatic RingPyridine Ringπ-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan

Mechanistic Computational Studies of Reactions

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions. In the context of guanidine compounds, theoretical modeling, particularly through Density Functional Theory (DFT), has been instrumental in understanding their catalytic activity. While specific mechanistic computational studies on this compound are not available in the current body of scientific literature, the general principles of guanidine catalysis, as established through studies of analogous compounds, provide a robust framework for understanding its probable reactive behavior.

Guanidines are recognized as exceptionally strong organic bases, a property that is central to their catalytic function. rsc.org However, their role in catalysis often transcends simple Brønsted basicity. The protonated form of guanidine, the guanidinium ion, is a key participant in many reaction mechanisms, acting as a potent hydrogen-bond donor. This dual functionality allows guanidines to operate as bifunctional catalysts, simultaneously activating both nucleophilic and electrophilic partners in a reaction. researchgate.netacs.org

Catalytic Mechanisms and Transition State Analysis

Computational studies on various guanidine-catalyzed reactions have revealed a common mechanistic paradigm. The catalytic cycle typically commences with the deprotonation of a substrate by the neutral guanidine. nih.gov The resulting protonated guanidinium catalyst then engages in hydrogen bonding with the electrophile, enhancing its reactivity and stabilizing the subsequent transition state. researchgate.netacs.org This bifunctional activation is a hallmark of guanidine organocatalysis and has been computationally modeled in numerous reaction types, including Michael additions, aldol (B89426) reactions, and ring-opening polymerizations. researchgate.net

Transition state analysis in these computational studies is crucial for pinpointing the rate-determining step and understanding the origins of stereoselectivity in asymmetric catalysis. nih.gov DFT calculations are employed to map the potential energy surface of the reaction, locating and characterizing the structures and energies of intermediates and transition states. rsc.org For instance, in the guanidine-catalyzed aminolysis of cyclic carbonates, DFT studies have elucidated how the bifunctional nature of the catalyst, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), significantly lowers the Gibbs free energy of the transition state. rsc.orgresearchgate.net

The following interactive data table presents calculated Gibbs free energies for the transition states in the TBD-catalyzed aminolysis of propylene (B89431) carbonate with aniline, illustrating the type of data generated in such computational studies. This reaction serves as a well-documented example of guanidine catalysis, highlighting the significant reduction in the activation energy barrier provided by the catalyst.

Data adapted from DFT studies on the TBD-catalyzed aminolysis of propylene carbonate. researchgate.net The values illustrate the significant catalytic effect of a guanidine base in lowering the activation energy barrier compared to the uncatalyzed reaction.

In the case of N-(3-pyridinylmethyl)guanidine, it is hypothesized that the pyridinyl nitrogen could play a role in modulating the electronic properties and basicity of the guanidine moiety. Furthermore, the pyridinyl group could participate in additional non-covalent interactions within the transition state assembly, potentially influencing the efficiency and selectivity of the catalysis. However, without specific computational studies on this compound, such possibilities remain speculative. The fundamental mechanism would likely still revolve around the bifunctional activation model, with the guanidinium ion stabilizing the transition state through a network of hydrogen bonds.

Table of Chemical Compounds

Investigation of Biological Activities and Underlying Mechanisms of Action

Biological Target Identification and Validation

The identification and validation of biological targets are crucial steps in characterizing the pharmacological profile of a chemical compound. This section explores the known interactions of N-(3-pyridinylmethyl)guanidine sulfate (B86663) with various biological molecules.

Enzyme Inhibition Assays (e.g., Phosphodiesterases, NAMPT, DNA Gyrase)

Currently, there is no publicly available scientific literature detailing the inhibitory activity of N-(3-pyridinylmethyl)guanidine sulfate against enzymes such as phosphodiesterases, nicotinamide (B372718) phosphoribosyltransferase (NAMPT), or DNA gyrase. Comprehensive enzyme inhibition assays would be required to determine the compound's potential effects on these or other enzymatic targets.

Data on Enzyme Inhibition by this compound

Enzyme Target Assay Type Result (e.g., IC50, Ki)
Phosphodiesterases Data not available Data not available
NAMPT Data not available Data not available

Receptor Binding Assays (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Neuropeptide FF Receptors, Opioid Receptors, Imidazoline (B1206853) Receptors)

Specific binding affinities of this compound for key receptor families have not been reported in the available scientific literature. Receptor binding assays are essential to ascertain whether this compound interacts with receptors such as nicotinic acetylcholine receptors, neuropeptide FF receptors, opioid receptors, or imidazoline receptors. Without such studies, the receptor interaction profile of this compound remains unknown.

Receptor Binding Affinity of this compound

Receptor Target Radioligand/Assay Binding Affinity (e.g., Ki, Kd)
Nicotinic Acetylcholine Receptors Data not available Data not available
Neuropeptide FF Receptors Data not available Data not available
Opioid Receptors Data not available Data not available

Cellular Transporter Modulation Studies (e.g., Organic Cation Transporters)

While some guanidine (B92328) compounds are known to be substrates for organic cation transporters (OCTs), specific studies on the interaction between this compound and cellular transporters like OCTs are not available. Research is needed to determine if this compound is a substrate or inhibitor of these transporters, which would be important for understanding its pharmacokinetic properties.

Modulation of Organic Cation Transporters by this compound

Transporter Cell Line/System Effect (e.g., Inhibition, Substrate)

Affinity-Based Proteomic Profiling for De Novo Target Discovery

Affinity-based proteomic profiling is a powerful technique for identifying novel protein targets of a compound. There is no evidence in the scientific literature to suggest that this methodology has been applied to this compound for de novo target discovery. Such an approach could provide valuable insights into its molecular interactions within the proteome.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is fundamental to characterizing the pharmacological effects of a compound. This section focuses on the potential modulation of neurotransmitter release by this compound.

Modulation of Neurotransmitter Release (e.g., Norepinephrine (B1679862), Acetylcholine)

The parent compound, guanidine, has been shown to enhance the release of neurotransmitters. However, specific studies investigating the effect of this compound on the release of neurotransmitters such as norepinephrine and acetylcholine have not been reported. It is plausible that the guanidine moiety of the molecule could influence neurotransmitter release, but this remains to be experimentally verified for this specific compound.

Effect of this compound on Neurotransmitter Release

Neurotransmitter Preparation/Model Observed Effect
Norepinephrine Data not available Data not available

Ion Channel Modulation and Calcium Flux Perturbation

There is currently no publicly available scientific literature detailing the specific effects of this compound on ion channel modulation or calcium flux perturbation. While guanidine and pyridine (B92270) derivatives have been studied for their interactions with various ion channels, research specifically identifying and characterizing the activity of this compound in this context could not be located.

Interaction with Biological Membranes and Membrane Permeability Studies

Specific studies on the interaction of this compound with biological membranes and its effects on membrane permeability are not available in the public domain. The cationic nature of the guanidinium (B1211019) group, a key feature of this compound, is known to facilitate interactions with the negatively charged components of bacterial cell membranes, which can lead to membrane disruption. However, without direct experimental evidence for this compound, its specific mechanisms and the extent of its membrane-altering properties remain uncharacterized.

Intracellular Signaling Pathway Analysis (e.g., cAMP, Reactive Oxygen Species Generation, Nitric Oxide Release)

Detailed analyses of the impact of this compound on intracellular signaling pathways, including the cyclic AMP (cAMP) pathway, the generation of reactive oxygen species (ROS), and the release of nitric oxide (NO), have not been reported in the available scientific literature. Although various guanidine-containing molecules have been shown to influence these pathways, no such data exists specifically for this compound.

Nucleic Acid Interaction Studies (e.g., DNA Gyrase Inhibition, DNA Damage Assays like Comet Assay)

There is no available research data on the interaction of this compound with nucleic acids. Studies investigating its potential to inhibit DNA gyrase, a key bacterial enzyme, or to induce DNA damage, as would be assessed by methods like the comet assay, have not been published. While other novel guanidine-containing compounds have been identified as DNA gyrase inhibitors, this specific activity has not been documented for this compound.

In Vitro Biological Activity Profiling

Antimicrobial Activity Assessment

A comprehensive in vitro assessment of the antibacterial activity of this compound against a spectrum of Gram-positive and Gram-negative bacteria is not present in the publicly accessible scientific literature. While the guanidine moiety is a common feature in many antimicrobial compounds, specific data, such as minimum inhibitory concentrations (MICs), for this compound against various bacterial strains have not been reported. Therefore, its efficacy and spectrum of activity as an antibacterial agent remain to be determined.

Table 1: Antibacterial Activity of this compound No publicly available data.

A comprehensive search of scientific literature and databases has revealed no specific research data on the biological activities of the chemical compound This compound .

Therefore, it is not possible to provide an article on its antifungal, antiparasitic, antineoplastic, antidiabetic, immunomodulatory, or antioxidant properties as outlined in the request. The generation of thorough, informative, and scientifically accurate content for each specified section and subsection is unachievable due to the absence of published research on this particular compound.

To adhere to the principles of scientific accuracy and avoid the generation of unsubstantiated information, the requested article cannot be created. Further research would need to be conducted and published on this compound to enable a discussion of its biological activities.

Coordination Chemistry and Interactions with Metal Ions

N-(3-pyridinylmethyl)guanidine sulfate (B86663) as a Ligand in Metal Complexes

N-(3-pyridinylmethyl)guanidine possesses two primary nitrogen-donor sites: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the nitrogen atoms of the guanidine (B92328) moiety. jscimedcentral.com This dual functionality allows it to act as a hybrid ligand, combining the well-established coordination properties of pyridines with the strong basicity and diverse bonding capabilities of guanidines. researchgate.netresearchgate.net The electronic and steric properties of such ligands can be finely tuned by substituents, influencing the resulting metal complexes' geometry, stability, and reactivity. semanticscholar.org

Synthesis and Characterization of Metal-Guanidine Complexes

The synthesis of metal complexes involving guanidine-pyridine hybrid ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. ijpsr.com General synthetic routes often include refluxing a mixture of the ligand and a metal (II) chloride, nitrate (B79036), or sulfate salt in a solvent like methanol (B129727) or acetonitrile (B52724) to yield the desired complex. journalononcology.orgijpsr.com

General Synthetic Approach:

Ligand Preparation: The N-(3-pyridinylmethyl)guanidine ligand is dissolved in an appropriate solvent.

Metal Salt Addition: A solution of a metal salt (e.g., Cobalt(II) chloride, Nickel(II) nitrate, Copper(II) sulfate) is added to the ligand solution, often in a 1:1 or 1:2 metal-to-ligand molar ratio. ijpsr.com

Reaction: The mixture is stirred and heated under reflux for several hours to facilitate complex formation. journalononcology.org

Isolation: The resulting product, which may precipitate upon cooling or require solvent evaporation, is then filtered, washed, and dried. journalononcology.org

Characterization of the newly formed complexes is crucial to confirm their structure and composition. Standard techniques include:

Elemental Analysis (CHN): To determine the empirical formula and confirm the metal-to-ligand stoichiometry.

Molar Conductance Measurements: To establish whether the complex is an electrolyte or non-electrolyte in solution, providing insight into whether anions (like sulfate) are coordinated to the metal or exist as free counter-ions. ijpsr.comsciexplore.ir

Mass Spectrometry: To confirm the molecular weight of the complex. researchgate.net

Spectroscopic and Structural Analysis: As detailed in section 6.1.3, techniques like FTIR, UV-Vis, NMR, and X-ray crystallography are employed for in-depth structural elucidation.

Investigation of Coordination Modes (e.g., Monodentate, Bidentate, Bridging)

The presence of multiple donor sites in N-(3-pyridinylmethyl)guanidine allows for several potential coordination modes. The specific mode adopted depends on factors such as the nature of the metal ion, the reaction stoichiometry, the solvent, and the counter-ion. nih.gov

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. This typically occurs via the more sterically accessible and electronically favorable site.

Through Pyridine Nitrogen: Coordination occurs solely through the lone pair of the pyridine nitrogen atom. This is a common binding mode for pyridine-containing ligands. jscimedcentral.com

Through Guanidine Nitrogen: Neutral guanidines usually coordinate through their imine nitrogen atom. at.ua

Bidentate (Chelating) Coordination: The ligand can bind to a single metal center through two donor atoms simultaneously, forming a stable chelate ring. For N-(3-pyridinylmethyl)guanidine, this would involve coordination from both the pyridine nitrogen and one of the guanidine nitrogens. This mode is common for guanidine-pyridine hybrid ligands and leads to enhanced complex stability. sciexplore.irbohrium.com

Bridging Coordination: The ligand can link two or more metal centers. This can occur if the pyridine and guanidine groups bind to different metal ions, or if the guanidine group itself bridges two metals, a mode observed in some polynuclear complexes. nih.gov

Table 1: Potential Coordination Modes of N-(3-pyridinylmethyl)guanidine
Coordination ModeDescriptionCoordinating Atoms
MonodentateBinds to one metal center via a single atom.Pyridine-N or Guanidine-N
Bidentate (Chelating)Binds to one metal center via two atoms.Pyridine-N and Guanidine-N
BridgingLinks two or more metal centers.Pyridine-N to M1, Guanidine-N to M2

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., FTIR, UV-Vis, NMR, X-ray)

Spectroscopic techniques are indispensable for elucidating the structure of metal complexes and understanding the nature of the metal-ligand bond.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify which functional groups are involved in coordination. Upon complexation, the vibration frequencies of bonds associated with the donor atoms will shift. For N-(3-pyridinylmethyl)guanidine, key vibrational bands to monitor include the C=N stretching of the guanidine group and the C=C/C=N ring stretching modes of the pyridine ring. A shift in these bands to a different wavenumber in the complex compared to the free ligand provides strong evidence of coordination. ijpsr.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The formation of a coordination compound can give rise to new absorption bands, particularly d-d transitions for transition metals and ligand-to-metal charge transfer (LMCT) bands, which can impart color to the complex. These spectra help in determining the coordination geometry of the central metal ion (e.g., tetrahedral vs. octahedral). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can reveal detailed structural information. The chemical shifts of protons and carbons near the coordination sites (e.g., the protons on the pyridine ring and the methylene (B1212753) bridge) are expected to change upon complexation due to the influence of the metal ion. ijpsr.com

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and the exact coordination mode of the ligand, as well as the position of the sulfate anion. researchgate.net

Table 2: Illustrative Spectroscopic Changes upon Complexation
TechniqueObserved ChangeInterpretation
FTIRShift in C=N and pyridine ring stretching frequencies.Indicates coordination of the guanidine and/or pyridine nitrogen atoms to the metal.
UV-VisAppearance of new absorption bands in the visible region.Corresponds to d-d electronic transitions or charge-transfer bands, suggesting coordination geometry.
NMRShift in the signals of protons/carbons adjacent to N-donor atoms.Confirms ligand binding and provides structural details in solution.
X-rayProvides complete 3D molecular structure.Definitively determines coordination mode, geometry, and bond parameters.

Role of the Sulfate Anion in Coordination Chemistry

The sulfate anion (SO₄²⁻) associated with the ligand can play several roles in the resulting metal complex. wikipedia.org Its behavior is often dependent on its competitive ability as a ligand compared to the solvent and the primary N-(3-pyridinylmethyl)guanidine ligand.

The potential roles include:

Counter-ion: In many cases, sulfate acts as a non-coordinating counter-ion, simply balancing the positive charge of the cationic metal-ligand complex. This is especially common in polar solvents like water, where the metal ion is preferentially coordinated by the solvent or the stronger N-donor ligand. wikipedia.org Its presence outside the coordination sphere would be supported by molar conductivity measurements showing the complex to be an electrolyte. ijpsr.com

Coordinating Ligand: The sulfate ion can also directly bind to the metal center. It is a versatile ligand capable of adopting various coordination modes, including monodentate (binding through one oxygen), bidentate (binding through two oxygens), or bridging between two metal centers. researchgate.netresearchgate.net Coordination of the sulfate ion is more likely in non-polar solvents or when the primary ligand does not fully saturate the metal's coordination sphere. FTIR spectroscopy can detect sulfate coordination, as its symmetry is lowered upon binding, causing splitting of the S-O stretching bands. researchgate.net

Biological Relevance of Metal Ion Complexation

The biological activity of an organic ligand can be significantly altered upon coordination to a metal ion. researchgate.net While the specific biological effects of N-(3-pyridinylmethyl)guanidine sulfate complexes are not detailed in the literature, general principles derived from related compounds suggest that complexation can modulate activity through several mechanisms. researchgate.net

Impact on Biological Activity and Mechanism

Coordination with a metal ion can enhance the biological efficacy of a guanidine- or pyridine-based ligand. It is well-documented that many metal complexes exhibit greater biological activity than their parent organic ligands. researchgate.net This enhancement is often attributed to the principles of chelation theory.

Mechanism of Enhanced Activity: Chelation can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. researchgate.net Once inside the cell, the complex can act through various mechanisms. The metal ion itself can be a crucial component of the activity, for instance, by binding to biological macromolecules like DNA or enzymes. nih.govresearchgate.net The coordination can also stabilize the ligand, allowing it to reach its target site more effectively.

Mimicking Arginine/Lysine (B10760008) Interactions in Proteins

The compound N-(3-pyridinylmethyl)guanidine is of significant interest in bioinorganic chemistry due to its structural features that allow it to mimic the metal-binding properties of the amino acid L-arginine. The guanidine group is the key functional moiety of the arginine side chain, playing a crucial role in the structure and function of many metalloenzymes. nih.gov By incorporating this group, N-(3-pyridinylmethyl)guanidine can replicate the coordination behavior of arginine residues at the metal centers of proteins.

The guanidine functional group, with its planar CN₃ core, can coordinate to metal ions as a neutral, monodentate ligand through its imine nitrogen lone pair. at.ua The high basicity of guanidines and the resonance stabilization of the corresponding guanidinium (B1211019) cation are central to their chemical behavior and interaction with metals. at.uaresearchgate.net This ability to bind metal ions is analogous to how arginine residues function as metal ligands in certain enzymes. nih.gov

Research analyzing crystal structures has revealed specific geometries for guanidine-metal ion interactions, which serve as a model for L-arginine-metal coordination in proteins. Metal ions typically show a preference for coordinating in the plane of the unprotonated guanidine group. nih.gov Two primary coordination stereochemistries are observed:

Anti Coordination: This is the preferred geometry, especially in chelate complexes, where the metal ion interacts with the guanidine group on the opposite side of the C=N double bond relative to the non-coordinating amino group. nih.gov

Syn Coordination: While less common, this geometry is found in some single guanidine-metal interactions, where the metal binds on the same side as the non-coordinating amino group. nih.gov

In metalloproteins, L-arginine has been observed to adopt similar coordination patterns. For instance, in biotin (B1667282) synthase and certain variants of carbonic anhydrase, arginine residues coordinate to metal centers with both syn/out-of-plane and anti/in-plane stereochemistry. nih.gov The N-(3-pyridinylmethyl)guanidine ligand can adopt these same binding modes, making it an effective structural and functional mimic.

The delocalization of positive charge within the guanidinium moiety, which occurs upon coordination or protonation, is a key feature that stabilizes the complex. researchgate.net This charge delocalization within the CN₃ unit is crucial for robust coordination and allows guanidine ligands to stabilize various metal oxidation states. researchgate.net

Furthermore, N-(3-pyridinylmethyl)guanidine is a hybrid or bifunctional ligand. In addition to the arginine-mimicking guanidine group, it possesses a pyridine ring. The nitrogen atom of the pyridine ring provides a second potential coordination site, allowing the molecule to act as a bidentate ligand, chelating a metal ion. researchgate.netresearchgate.net This dual-binding capability enhances the stability of the resulting metal complexes and offers more versatile coordination chemistry compared to simple guanidines. at.ua

The table below summarizes the key coordination parameters for guanidine and arginine with metal ions, derived from crystallographic data.

Ligand GroupMetal Ion ExampleCoordination GeometryObserved inReference
GuanidinePt(II)Monodentate (via imine N)Synthetic Complexes at.ua
GuanidineCo(III)Monodentate (via imine N)Synthetic Complexes capes.gov.br
L-ArginineZn(II)syn/out-of-planeHuman Carbonic Anhydrase I (mutant) nih.gov
L-ArginineFe-S Clusteranti/in-planeBiotin Synthase nih.gov

While the guanidine group is a direct structural analog for the arginine side chain, the comparison to lysine is more functional than structural. Both arginine and lysine are basic, positively charged amino acids under physiological conditions and are often involved in electrostatic interactions and hydrogen bonding at protein surfaces. acs.org However, the primary amine of lysine's side chain coordinates to metals differently than the guanidine group. Therefore, the mimicry provided by N-(3-pyridinylmethyl)guanidine is significantly more specific to arginine.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Modification of the Guanidine (B92328) Moiety

The guanidine group, with its high basicity (pKa ≈ 13.6), is typically protonated at physiological pH. mdpi.com This cationic state is crucial for its function as a powerful hydrogen bond donor, allowing it to interact with negatively charged residues like aspartate and glutamate (B1630785) or with phosphate (B84403) groups in biological targets. mdpi.com Modifications to this moiety can profoundly alter these interactions.

Research on diarylguanidine derivatives as NMDA receptor antagonists provides a clear example of this principle. In a series of N,N'-diarylguanidines, the addition of small alkyl substituents (e.g., methyl or ethyl) to one of the guanidine nitrogens led to a significant shift in receptor selectivity. For instance, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine showed high affinity for the NMDA receptor ion channel site (IC50 = 36 nM) but a dramatically reduced affinity for sigma receptors (IC50 = 2540 nM). nih.gov This demonstrates that N-alkylation can introduce steric hindrance that disrupts binding to one receptor (sigma) while preserving or even enhancing the fit at another (NMDA), thereby improving selectivity. nih.gov

Similarly, in a study of triaryl bis-guanidines designed to bind the DNA minor groove, N-methylation had little effect on DNA affinity, but introducing a larger N-isopropyl group resulted in a significant reduction in binding. nih.gov This highlights how the size of the N-substituent is a critical factor; larger groups can create unfavorable steric clashes that prevent optimal binding. nih.gov

In the context of pyridylguanidines, studies on N-(6-phenylpyridin-2-yl)guanidine analogs as Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors explored replacing the acyclic guanidine with rigid, cyclic mimetics like benzimidazoles and dihydroquinazolines. This rigidification strategy led to a potent inhibitor, a 2-aminobenzimidazole (B67599) derivative, which was tenfold more potent than the original hit compound. mdpi.com This suggests that constraining the conformation of the guanidine moiety can lock the molecule into a more favorable binding pose, enhancing potency.

Table 1: Effect of Guanidine Moiety Modification on MSK1 Inhibitory Activity

Compound ID Modification MSK1 Inhibition IC50 (µM)
1a (Hit) Acyclic Guanidine 17.9 ± 3.9
49d Benzimidazole Mimetic 1.6 ± 0.1

| 37a | Dihydroquinazoline Mimetic | > 30 |

Data sourced from studies on arylpyridin-2-yl guanidine derivatives as MSK1 inhibitors. mdpi.com

The high basicity of the guanidine group is a result of the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. mdpi.com The pKa determines the extent of protonation at a given pH. Since the primary mode of interaction for this group is often electrostatic, any structural modification that alters the pKa can have a significant impact on biological activity.

Substituting the guanidine group with electron-withdrawing groups (e.g., nitro, cyano, aryl) tends to decrease the pKa, making the group less basic. mdpi.com Conversely, electron-donating groups (e.g., alkyls) can slightly increase its basicity. mdpi.com This relationship is crucial because a lower pKa means that a smaller fraction of the molecules will be in the active, protonated state at physiological pH, which can lead to weaker binding and reduced potency. The protonation state also critically influences a drug's physicochemical properties, such as solubility and its ability to cross biological membranes. rsc.org

A quantitative study on a series of aryl guanidines and 2-(arylimino)imidazolidines confirmed that the electronic nature of substituents on an attached aryl ring systematically alters the pKa of the guanidino group. researchgate.net This predictable modulation of basicity is a key tool for medicinal chemists to fine-tune the properties of guanidine-containing molecules to optimize their interaction with biological targets. researchgate.net While a high pKa is often essential for strong electrostatic interactions, in some cases, a slightly lower pKa might be desirable to improve membrane permeability and oral bioavailability.

Exploration of the Pyridinylmethyl Substituent

The position of the nitrogen atom within the pyridine (B92270) ring (i.e., 2-, 3-, or 4-position relative to the methyl linker) dictates the geometry of the molecule and the location of its hydrogen bond accepting capability. This positional isomerism can lead to significant differences in biological activity as the orientation of the key interacting groups changes.

In a systematic study of N-(phenylpyridin-2-yl)guanidine derivatives as MSK1 inhibitors, the position of the phenyl substituent on the pyridine ring was varied. The results showed a stark difference in activity based on this positioning. The parent compound, with the phenyl group at the 6-position of the 2-guanidinopyridine core, was active (IC50 ≈ 18 µM). However, moving the phenyl group to the 3-, 4-, or 5-position resulted in complete loss of activity. nih.gov This finding underscores that a very specific arrangement of the pyridine and phenyl rings is required for binding to the MSK1 enzyme, and even slight changes in the substitution pattern can abolish the interaction.

Table 2: Influence of Phenyl Group Position on MSK1 Inhibitory Activity of Pyridylguanidines

Compound Position of Phenyl Group on Pyridine Ring MSK1 Inhibition at 10 µM (%)
1a (Hit) 6 42
14 3 < 10
13 4 < 10

| 12a | 5 | < 10 |

Data derived from a study on arylpyridin-2-yl guanidine derivatives. nih.gov

This principle illustrates that the location of the pyridine nitrogen is fundamental. It not only influences the electronic properties of the ring but also directs the spatial orientation of substituents, which must be precisely aligned to complement the binding site of the target protein.

The methylene (B1212753) (-CH2-) group linking the pyridine ring and the guanidine moiety plays a crucial role by providing conformational flexibility. This linker allows the two key pharmacophoric groups to rotate relative to each other, enabling the molecule to adopt a range of spatial arrangements. This flexibility can be advantageous, as it permits the molecule to find the optimal conformation for binding within a receptor pocket, a process known as induced fit.

While excessive flexibility can be entropically unfavorable for binding, a certain degree of rotational freedom is often necessary. The single methylene linker in N-(3-pyridinylmethyl)guanidine allows the pyridyl and guanidinium moieties to orient themselves to maximize interactions with their respective binding sub-pockets on a biological target. It prevents the rigid, coplanar arrangement that would occur if the guanidine were directly attached to the pyridine ring, which might be sterically prohibitive for binding. The linker ensures that the planar pyridine ring and the planar guanidinium group can adopt non-coplanar orientations, which is often a requirement for fitting into complex, three-dimensional binding sites.

Correlation of Structural Features with Biological Potency

The biological potency of a series of analogs is ultimately determined by the interplay of all its structural features. By systematically modifying a lead compound and measuring the resulting changes in activity, a quantitative structure-activity relationship (QSAR) can be established. This allows for the correlation of physicochemical properties (e.g., hydrophobicity, electronic effects, steric size) with biological potency.

In the development of the aforementioned MSK1 inhibitors based on a pyridylguanidine scaffold, researchers explored various substitutions on the phenyl ring of N-(6-phenylpyridin-2-yl)guanidine. The resulting data provide a clear correlation between the nature of the substituent and inhibitory potency.

Table 3: Correlation of Phenyl Ring Substituents with MSK1 Inhibitory Potency

Compound ID Phenyl Ring Substituent (R) MSK1 Inhibition IC50 (µM)
1a H 17.9 ± 3.9
1b 4-F 16.1 ± 1.1
1c 4-Cl 12.3 ± 1.2
1d 4-Br 13.9 ± 2.6
1e 4-Me 16.5 ± 1.2
1f 4-OMe 21.0 ± 1.4
1g 3-Cl 11.2 ± 2.0
1h 2-Cl 10.3 ± 1.2

| 1j | 2-Cl, 3-CF3 | 11.4 ± 1.4 |

Data from a study of N-(6-arylpyridin-2-yl)guanidine derivatives. mdpi.comnih.gov

From this data, several trends emerge:

Electronic Effects : Small, electron-withdrawing halogen substituents (F, Cl, Br) in the para-position (compounds 1b-1d ) generally maintained or slightly improved potency compared to the unsubstituted compound (1a ). A similar effect was seen with a chlorine atom in the meta-position (1g ).

Steric Effects : Placing a chlorine atom in the sterically more hindered ortho-position (1h ) resulted in the most potent compound in this acyclic series (IC50 = 10.3 µM). This suggests a favorable interaction or fit for a substituent in this location. However, combining it with a bulky trifluoromethyl group (1j ) did not further improve potency.

Hydrophobicity : The introduction of a methoxy (B1213986) group (1f ), which increases hydrophilicity compared to halogens, slightly decreased potency, indicating that hydrophobic or specific electronic interactions are preferred in that region of the binding pocket.

These findings collectively illustrate how a systematic analysis of structural modifications can elucidate the specific requirements for molecular recognition and guide the rational design of more potent and selective compounds based on the N-(pyridinylmethyl)guanidine scaffold.

Development of Pharmacophore Models

A pharmacophore model is an essential tool in drug discovery that defines the key structural features of a ligand required for optimal interaction with a specific biological target. The development of such a model for N-(3-pyridinylmethyl)guanidine sulfate (B86663) and its analogs would involve identifying the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

The guanidinium group, which is protonated at physiological pH, is a critical pharmacophoric feature. It is a strong hydrogen bond donor and can participate in charge-assisted hydrogen bonds with target biomolecules, such as carboxylate or phosphate groups on amino acid residues. nih.govrsc.org The pyridine ring can act as a hydrogen bond acceptor and also engage in hydrophobic or π-π stacking interactions.

The general process for creating a pharmacophore model for this class of compounds typically involves:

Ligand-Based Modeling : A set of known active and inactive molecules analogous to N-(3-pyridinylmethyl)guanidine are structurally aligned. A common pharmacophore hypothesis is then generated based on the shared features of the most active compounds that are absent in the inactive ones. nih.gov

Structure-Based Modeling : If the 3D structure of the biological target is known (e.g., from X-ray crystallography), a pharmacophore model can be developed based on the key interaction points within the binding site.

Model Validation : The generated model is then validated for its ability to distinguish between active and inactive compounds in a known dataset before it is used for virtual screening of compound libraries to find new potential leads. nih.gov

For a molecule like N-(3-pyridinylmethyl)guanidine, a hypothetical pharmacophore model would likely include the features outlined in the table below.

Feature IDPharmacophore FeaturePotential Interacting Group on Target
HBD1Hydrogen Bond DonorAspartate, Glutamate (carboxylate)
HBD2Hydrogen Bond DonorSerine, Threonine (hydroxyl)
HBA1Hydrogen Bond Acceptor (Pyridine N)Arginine, Lysine (B10760008) (ammonium)
PI1Positive Ionizable (Guanidinium)Negatively charged residues
AR1Aromatic Ring (Pyridine)Phenylalanine, Tyrosine (π-π stacking)

Understanding Conformational Preferences and Intramolecular Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. For pyridinyl guanidine derivatives, conformational preferences are largely dictated by the potential for intramolecular hydrogen bonding. Studies on analogous pyridin-2-yl guanidine derivatives have provided significant insights into these interactions. nih.govresearchgate.netacs.org

Using techniques such as NMR spectroscopy, X-ray crystallography, and theoretical DFT (Density Functional Theory) studies, researchers have demonstrated that the orientation of the guanidinium group relative to the pyridine ring is controlled by hydrogen bonding. nih.govresearchgate.net In guanidinium salts of pyridin-2-yl derivatives, a strong intramolecular hydrogen bond (IMHB) often forms between the pyridine nitrogen and a proton on the guanidinium group. nih.govacs.org This interaction locks the molecule into a specific, planar syn conformation.

A notable study on pyridin-2-yl guanidine derivatives revealed a significant conformational shift depending on the protonation state and substitution of the guanidine group. nih.gov In the protonated guanidinium salts, an IMHB leads to a conformation where the guanidinium moiety and the pyridine ring are coplanar. However, in neutral, Boc-protected analogues, a 180° rotation around the C-N bond is observed, leading to an anti conformation, as the IMHB is no longer possible. nih.gov

These findings suggest that for N-(3-pyridinylmethyl)guanidine, while a direct IMHB between the pyridine nitrogen and the guanidine group is less likely due to the separating methylene bridge, other intramolecular and intermolecular hydrogen bonding networks would still play a crucial role in defining its conformational landscape and interactions with its biological target.

Interaction TypeDescriptionConsequence
Intramolecular H-BondBetween pyridine N and guanidinium H in ortho-substituted analogs. nih.govacs.orgStabilizes a planar syn conformation, restricting rotational freedom.
Intermolecular H-BondGuanidinium group acting as a donor to acceptor groups on the target protein or solvent. rsc.orgKey for molecular recognition and binding affinity.
Cation-π InteractionInteraction between the positively charged guanidinium group and aromatic rings. researchgate.netCan contribute to binding affinity and specificity.

Ligand Efficiency and Lipophilic Efficiency Analysis in Design Optimization

In the process of optimizing a lead compound, it is crucial to balance improvements in potency with physicochemical properties to maintain drug-likeness. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are two key metrics used for this purpose. core.ac.uksciforschenonline.org

Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom (heavy atom count, HAC). It helps in comparing the potency of molecules of different sizes. wikipedia.org

Formula : LE = - (ΔG) / N or approximately LE = 1.4 * pXC50 / N

Where ΔG is the Gibbs free energy of binding, N is the number of heavy atoms, and pXC50 is the negative logarithm of the IC50 or EC50 value. wikipedia.org

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable metric for avoiding "molecular obesity" where potency gains are achieved simply by increasing lipophilicity, which can lead to poor pharmacokinetic properties. sciforschenonline.orggardp.org

Formula : LLE = pXC50 - logP (or logD)

An LLE value between 5 and 7 is often considered ideal for an optimized drug candidate. core.ac.uksciforschenonline.org

To optimize a series of analogs based on the N-(3-pyridinylmethyl)guanidine scaffold, chemists would synthesize derivatives with various substituents and evaluate their potency and physicochemical properties. The LE and LLE would then be calculated to guide the selection of the most promising candidates for further development.

The table below provides a hypothetical example of how these metrics would be applied to a series of analogs.

Compound IDR-GrouppIC50logPHeavy Atoms (N)Ligand Efficiency (LE)Lipophilic Efficiency (LLE)
1 (Parent)-H6.01.5100.844.5
2-Cl6.52.0110.834.5
3-OCH36.21.3120.724.9
4-CF37.02.5140.704.5
5-OH6.81.0110.865.8

In this hypothetical analysis, Compound 5 (-OH) shows the most promise. Despite not being the most potent, it has the highest LE, indicating efficient binding for its size. More importantly, it has a significantly improved LLE of 5.8, suggesting that its potency is achieved with favorable lipophilicity, which is a desirable trait for a potential drug candidate. nih.gov This analysis demonstrates how LE and LLE guide medicinal chemists to optimize for a balance of properties rather than just raw potency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-pyridinylmethyl)guanidine sulfate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves the nucleophilic substitution of guanidine derivatives with 3-pyridinylmethyl halides (e.g., chloride or bromide) in the presence of a base such as NaOH or KOH. Reaction parameters include:

  • Temperature : 25–60°C (higher temperatures accelerate reactivity but may degrade sensitive functional groups) .
  • pH : Maintained at 8–10 to deprotonate the guanidine group and promote nucleophilic attack .
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Yield Optimization : Purity is improved via recrystallization from ethanol/water mixtures (70:30 v/v) .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation requires:

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 8.3–8.5 ppm (pyridine protons) and δ 3.8–4.0 ppm (CH₂ linker) confirm connectivity .
  • IR : Bands near 1650 cm⁻¹ (C=N stretching) and 1200 cm⁻¹ (SO₄²⁻ vibrations) .
  • X-ray Crystallography : Resolves trigonal planar geometry around the guanidine nitrogen and π-stacking interactions in the pyridine ring .

Q. What solubility properties are critical for handling this compound in aqueous systems?

  • Methodological Answer : Solubility in water is pH-dependent due to protonation of the guanidine group (pKa ~12.5) and pyridine nitrogen (pKa ~4.8). Key

  • Aqueous Solubility : ~50 mg/mL at pH 7.0 (25°C), increasing to >100 mg/mL at pH <3 due to protonation .
  • Organic Solvents : Soluble in DMSO (>200 mg/mL) and methanol (~150 mg/mL) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved in pharmacological studies?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

  • Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify therapeutic vs. toxic thresholds .
  • Cell Line Variability : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .
  • Mechanistic Studies : Use competitive binding assays (e.g., with radiolabeled ligands) to distinguish direct target engagement from off-target effects .

Q. What strategies mitigate side reactions during derivatization of the guanidine moiety?

  • Methodological Answer : Common challenges include hydrolysis of the sulfate group and unintended alkylation. Mitigation involves:

  • Protecting Groups : Temporarily block the guanidine NH₂ groups with Boc (tert-butyloxycarbonyl) during functionalization .
  • Low-Temperature Reactions : Conduct alkylation at 0–10°C to reduce nucleophilic substitution at the pyridine ring .
  • Catalyst Selection : Use Pd(PPh₃)₄ for selective cross-coupling reactions without disrupting the sulfate counterion .

Q. How do computational methods (e.g., DFT or MD simulations) aid in understanding its interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts binding affinity to enzymes like nitric oxide synthase (NOS) by modeling H-bonding between guanidine and active-site residues (e.g., Glu592) .
  • Molecular Dynamics (MD) : Simulates conformational flexibility of the pyridinylmethyl group in lipid bilayers to assess membrane permeability .
  • Docking Studies : Identify potential off-targets (e.g., ion channels) by screening against protein databases (PDB) .

Q. What analytical techniques are optimal for quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (detection limit: 0.01% w/w) .
  • ICP-OES : Quantifies residual metal catalysts (e.g., Pd) down to 1 ppm .
  • TGA-DSC : Detects sulfate decomposition products (e.g., SO₂ release above 200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.